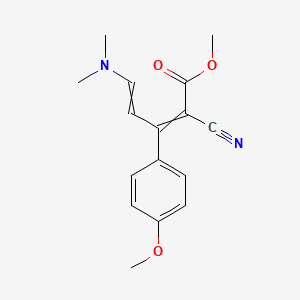

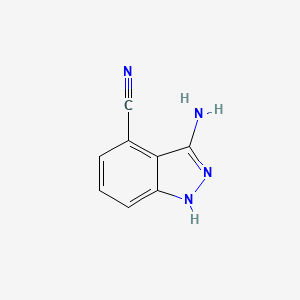

![molecular formula C9H9NS B1396675 Benzo[b]tiofeno-6-ilmetanamina CAS No. 19301-41-8](/img/structure/B1396675.png)

Benzo[b]tiofeno-6-ilmetanamina

Descripción general

Descripción

Synthesis Analysis

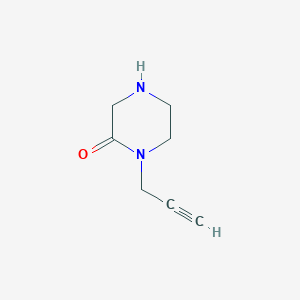

Benzo[b]thiophen-6-ylmethanamine can be synthesized using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-6-ylmethanamine is C9H9NS . The molecular weight is 163.24 .Chemical Reactions Analysis

Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . They play a vital role for medicinal chemists in the discovery and development of new drug candidates .Aplicaciones Científicas De Investigación

Propiedades antimicrobianas

Se ha encontrado que los derivados del benzotiofeno exhiben propiedades antimicrobianas . Han sido probados contra microorganismos como C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 y S. aureus ATCC 25923. Algunos derivados mostraron alta actividad antibacteriana contra S. aureus .

Propiedades antifúngicas

Ciertos derivados del benzotiofeno han mostrado potencial para ser utilizados como agentes antifúngicos contra las enfermedades fúngicas actuales .

Capacidades antioxidantes

Algunos derivados del benzotiofeno han mostrado altas capacidades antioxidantes. Por ejemplo, 3-(1H-indol-2-il)-2-(tiofen-2-il)benzo[b]tiofeno y 3-(4-aminobenzoetinil)-2-(tiofen-2-il)benzo[b]tiofeno mostraron capacidades antioxidantes bastante altas .

Propiedades antiinflamatorias y analgésicas

Se ha encontrado que los derivados del tiofeno, que son estructuralmente similares al benzotiofeno, exhiben propiedades analgésicas y antiinflamatorias .

Propiedades antihipertensivas

Los derivados del tiofeno también se han utilizado por sus propiedades antihipertensivas .

Actividad antitumoral

Los derivados del tiofeno han mostrado actividad antitumoral, lo que sugiere aplicaciones potenciales en el tratamiento del cáncer .

Uso en dispositivos optoelectrónicos orgánicos

Los derivados del benzotiofeno se han utilizado como bloques de construcción π en emisores, fotosensibilizadores y semiconductores para dispositivos optoelectrónicos orgánicos .

Inhibidores de la corrosión

Los derivados del tiofeno se han utilizado como inhibidores de la corrosión de metales .

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs for years . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

1-benzothiophen-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMPCCLGNOQIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)